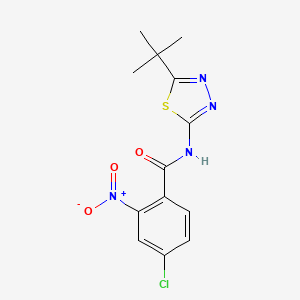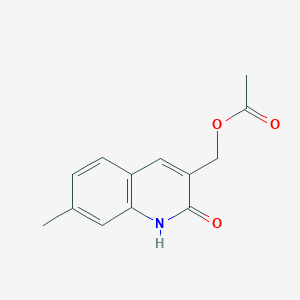
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB belongs to the class of piperidine derivatives and is synthesized through a multistep process involving the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine and methyl iodide.
Wirkmechanismus
The mechanism of action of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory retention, and muscle movement. By increasing the levels of acetylcholine, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can improve cognitive function and memory retention.
Biochemical and physiological effects:
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to have several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments is its potent acetylcholinesterase inhibitory activity, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. However, one of the limitations of using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another potential future direction is the use of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate as a tool for studying the role of acetylcholine in various neurological disorders. By inhibiting acetylcholinesterase, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can increase the levels of acetylcholine in the brain, which may provide insight into the underlying mechanisms of these disorders.
In conclusion, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to act as a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. While there are limitations to using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments, there are several potential future directions for its use in scientific research.
Synthesemethoden
The synthesis of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves a multistep process that begins with the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine in the presence of a base catalyst. The resulting product is then treated with methyl iodide to obtain 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate. The purity and yield of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can be improved through further purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to act as a potent acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory retention.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) 5-bromo-2,3,4-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-10-11(2)14(9-15(17)12(10)3)16(19)20-13-5-7-18(4)8-6-13/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEAOWDUQRYWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)OC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

